molecular formula C15H21N3O4S B2574132 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide CAS No. 892266-88-5

4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide

Cat. No.: B2574132
CAS No.: 892266-88-5
M. Wt: 339.41
InChI Key: KJLSVSSAYYCSBO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps starting from readily available starting materials. One common method includes the condensation of a suitable thienopyrimidine derivative with an appropriate butanamide derivative under controlled conditions. The reaction typically requires an organic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide is optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated synthesis machinery to ensure precise control over reaction conditions and to maximize yield.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions including:

  • Oxidation: Conversion to higher oxidation states using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction to lower oxidation states using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Replacement of functional groups under nucleophilic or electrophilic conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH).

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in water.

Major Products Formed

  • Oxidation: Oxidized derivatives with additional oxygen functionalities.

  • Reduction: Reduced derivatives with fewer oxygen functionalities.

  • Substitution: Compounds with different substituents replacing the original functional groups.

Scientific Research Applications

The compound finds extensive applications in scientific research:

  • Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential interactions with various biological macromolecules and its role in biochemical pathways.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry: Utilized in the development of novel materials and as a catalyst or reagent in industrial processes.

Mechanism of Action

The compound exerts its effects through specific molecular interactions with targets such as enzymes or receptors. The detailed mechanism involves binding to the active site of the target, altering its activity, and consequently affecting the downstream biochemical pathways.

Comparison with Similar Compounds

When compared with similar compounds, 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide stands out due to its unique structural features that confer distinct physicochemical properties and biological activities. Similar compounds include:

  • 2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin derivatives

  • N-(3-Ethoxypropyl)butanamide derivatives

Each of these compounds has its own set of applications and mechanisms of action, but the structural uniqueness of this compound provides it with a distinct edge in certain contexts.

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Properties

IUPAC Name

4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-ethoxypropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-2-22-9-4-7-16-12(19)5-3-8-18-14(20)13-11(6-10-23-13)17-15(18)21/h6,10H,2-5,7-9H2,1H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLSVSSAYYCSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CCCN1C(=O)C2=C(C=CS2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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